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Compound of Interest

Compound Name: 2-Amino-5-methyiphenol

Cat. No.: B193566

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
organic compound 2-Amino-5-methylphenol (CAS No: 2835-98-5). The document presents
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a
structured format, accompanied by detailed experimental methodologies. This information is
crucial for substance identification, structural elucidation, and quality control in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Amino-5-
methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR Spectrum

Chemical Shift ()

Multiplicity Integration Assignment
ppm

Data not available in
search results
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13C NMR Spectrum

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: While the availability of NMR data is indicated in public databases, specific chemical
shifts and coupling constants were not found in the provided search results. The table structure
is provided as a template.

Infrared (IR) Spectroscopy

The IR spectrum was obtained for a solid sample using the KBr pellet technique.[1][2]

Wavenumber (cm—2) Intensity Assignment

O-H stretch, N-H stretch, C-H
Specific peak list not available aromatic stretch, C=C aromatic
in search results stretch, C-N stretch, C-O
stretch, C-H bend

Note: A detailed peak list was not available. The assignments correspond to the expected
functional groups in the molecule.

Mass Spectrometry (MS)

The mass spectrum was acquired using Electron lonization (El).[3]

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

miz

123 100 [M]* (Molecular lon)

122 ~90 [M-H]*

106 ~40 [M-NHs]* or [M-OH]* fragment

Other significant peaks not

detailed in search results

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methylphenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2835985&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are outlined
below. As specific parameters were not always available for 2-Amino-5-methylphenol, these
represent standard methodologies for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an aminophenol compound is as follows:

e Sample Preparation: A sample of 2-Amino-5-methylphenol is dissolved in a suitable
deuterated solvent, such as DMSO-de or CDCls, to a concentration of approximately 5-10
mg/mL.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, for example, a Bruker Avance operating at a frequency of 400 MHz for *H and
100 MHz for 13C.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance sensitivity.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet transmission method.[1][2] A standard
procedure is as follows:

o Sample Preparation: A small amount of 2-Amino-5-methylphenol (approximately 1-2 mg) is
finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate
mortar.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b193566?utm_src=pdf-body
https://www.benchchem.com/product/b193566?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methylphenol
https://www.benchchem.com/product/b193566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin,
transparent pellet.

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is acquired over a typical range
of 4000-400 cm~1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to yield
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained via Electron lonization (EI), likely coupled with Gas
Chromatography (GC) for sample introduction.[1][3] A general protocol for GC-MS analysis of
an aromatic amine is:

o Sample Preparation: A dilute solution of 2-Amino-5-methylphenol is prepared in a volatile
organic solvent like dichloromethane or methanol.

e Gas Chromatography (GC):
o Injection: A small volume of the sample solution is injected into the GC inlet.

o Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is used for
separation.

o Oven Program: A temperature gradient is applied to the oven to ensure good separation of
the analyte from any impurities.

e Mass Spectrometry (MS):

o lonization: As the compound elutes from the GC column, it enters the ion source of the
mass spectrometer where it is bombarded with a beam of high-energy electrons (typically
70 eV) to induce ionization and fragmentation.
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o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the ions, and the signal is processed to generate

a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-Amino-5-methylphenol.
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Spectroscopic Analysis Workflow for 2-Amino-5-methylphenol
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193566#spectroscopic-data-of-2-amino-5-
methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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